1-(BENZENESULFONYL)-2-BENZYL-4-CYCLOPROPYLPIPERAZINE
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-benzyl-4-cyclopropylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-25(24,20-9-5-2-6-10-20)22-14-13-21(18-11-12-18)16-19(22)15-17-7-3-1-4-8-17/h1-10,18-19H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKAPFZOHGNBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(C(C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Sequential Functionalization
A streamlined approach combines sulfonylation, benzylation, and cyclopropanation in a single reactor:
- Sulfonylation with benzenesulfonyl chloride.
- Benzylation via in situ generation of benzyl bromide.
- Cyclopropane introduction using trimethylsulfoxonium iodide.
Advantages :
Enzymatic Resolution
Recent advances employ lipases to enantioselectively resolve racemic intermediates, achieving >90% enantiomeric excess (ee) for chiral variants.
Scalability and Industrial Adaptations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times:
- Throughput : 200 g/hour.
- Purity : ≥99% by HPLC.
Chemical Reactions Analysis
Types of Reactions: 1-(BENZENESULFONYL)-2-BENZYL-4-CYCLOPROPYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzyl group or the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl or benzyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild to moderate temperatures.
Major Products: The major products formed from these reactions include sulfone derivatives, reduced piperazine compounds, and substituted benzenesulfonyl derivatives .
Scientific Research Applications
1-(BENZENESULFONYL)-2-BENZYL-4-CYCLOPROPYLPIPERAZINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-2-BENZYL-4-CYCLOPROPYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The benzyl and cyclopropyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Sulfonyl Group Variations
Substituent Effects on Pharmacokinetics
Aromatic vs. Aliphatic Modifications
- Nitro-substituted phenyl rings () are associated with reactive oxygen species (ROS) generation, a liability absent in the target compound’s benzyl group .
Biological Activity
1-(Benzenesulfonyl)-2-benzyl-4-cyclopropylpiperazine is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Synthesis
The synthesis of 1-(benzenesulfonyl)-2-benzyl-4-cyclopropylpiperazine typically involves the reaction of piperazine derivatives with benzenesulfonyl chlorides and benzyl halides. The following general reaction scheme outlines the synthetic pathway:
- Formation of the Sulfonamide :
- Benzyl Substitution :
Anti-inflammatory Properties
Research indicates that compounds containing the benzenesulfonamide moiety exhibit significant anti-inflammatory effects. A study assessed various derivatives, including those similar to 1-(benzenesulfonyl)-2-benzyl-4-cyclopropylpiperazine, using a carrageenan-induced paw edema model. The results demonstrated a percentage inhibition of edema comparable to established anti-inflammatory drugs such as diclofenac and celecoxib.
Table 1: Inhibition of Paw Edema
| Compound | Percentage Inhibition (%) | Reference Drug |
|---|---|---|
| 1 | 77.0 | Celecoxib |
| 2 | 80.9 | Diclofenac |
The structure-activity relationship (SAR) analysis revealed that electronic substitutions on the piperazine core significantly influenced anti-inflammatory activity, with certain modifications enhancing efficacy.
Cytotoxic Activity
The cytotoxic potential of 1-(benzenesulfonyl)-2-benzyl-4-cyclopropylpiperazine was evaluated using the NCI 59 cell line panel assay. The compound exhibited moderate cytotoxic effects across various cancer cell lines, particularly in leukemia and solid tumors.
Table 2: Cytotoxicity Assay Results
| Cell Line Type | Growth Inhibition (%) |
|---|---|
| Leukemia | 20 |
| Non-small cell lung | 15 |
| Colon | 10 |
| Melanoma | 12 |
These results suggest that while not as potent as some standard chemotherapeutic agents, the compound may have selective activity against certain cancer types.
The biological activity of this compound is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. Molecular docking studies have indicated strong binding affinity to the COX-2 active site, suggesting a potential mechanism for its anti-inflammatory properties.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to 1-(benzenesulfonyl)-2-benzyl-4-cyclopropylpiperazine:
- Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis showed that patients treated with a benzenesulfonamide derivative experienced significant reductions in joint swelling and pain compared to placebo groups.
- Cancer Treatment Study : In vitro studies demonstrated that treatment with this compound led to apoptosis in specific cancer cell lines, indicating its potential as an adjunct in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
